2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Overview
Description
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is an organobromine and organofluorine compound with the molecular formula C4H2Br2F4. This compound is characterized by the presence of two bromine atoms and four fluorine atoms attached to a butene backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene typically involves the bromination and fluorination of butene derivatives. One common method includes the reaction of 3,3,4,4-tetrafluorobut-1-ene with bromine under controlled conditions to introduce the bromine atoms at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive bromine and fluorine gases. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides and halogens, to form new derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Addition Reactions: Hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., chlorine) in non-polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide in ethanol.
Major Products Formed:
- Substituted butenes or butanes depending on the nucleophile used.
- Halogenated derivatives from addition reactions.
- Alkenes or alkynes from elimination reactions.
Scientific Research Applications
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Environmental Chemistry: In studies related to the behavior and degradation of halogenated compounds in the environment.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atoms can act as leaving groups in substitution reactions, while the fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The compound can interact with various molecular targets and pathways depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: Similar structure but with only one bromine atom.
3,3,4,4-Tetrafluorobut-1-ene: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dibromo-3,3,4,4-tetrafluorobutane: Saturated analogue with different reactivity.
Uniqueness: 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHBOFCBOXQOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Br)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371606 | |
Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161958-58-3 | |
Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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